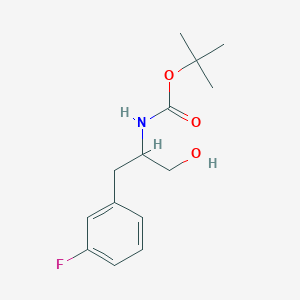

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFNJNYQFXYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from N-Boc-3-fluoro-L-phenylalanine via Borane Reduction

One of the most documented and efficient methods for preparing tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate involves the reduction of N-Boc-3-fluoro-L-phenylalanine using borane-tetrahydrofuran complex (BH3-THF). This method is described in detail in ChemicalBook and patent WO2009/158371A1.

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1.a | N-Boc-3-fluoro-L-phenylalanine (10 g, 35.3 mmol) dissolved in THF (200 mL) at 0 °C | To the stirred solution at 0 °C, BH3-THF (88 mL, 1 M, 88 mmol) is added dropwise. | Formation of borane complex with substrate |

| 1.b | Stirring at 0 °C for 12 hours | Prolonged reaction time ensures complete reduction of the carboxylic acid to the primary alcohol. | Conversion to hydroxypropan-2-yl intermediate |

| 2 | Quenching with AcOH:MeOH (8:50, 58 mL) | Quenching the reaction mixture to neutralize excess borane and complete the reaction. | Stabilization of product |

| 3 | Partition between saturated aqueous NaHCO3 and dichloromethane (DCM) | Extraction of organic product from aqueous phase. | Isolation of organic layer containing product |

| 4 | Concentration and purification by silica gel chromatography (hexanes/EtOAc 1:1) | Removal of impurities and isolation of pure product. | White solid product with 74% yield |

- LCMS (ES) m/e 270 (M+H)+ confirms the molecular ion peak corresponding to the target compound.

- Yield reported: 74%.

This method is stereoselective, preserving the (S)-configuration from the starting amino acid, which is crucial for biological activity.

Alternative Routes and Considerations

While the borane reduction of N-Boc-3-fluoro-L-phenylalanine is the primary documented route, alternative synthetic strategies may involve:

- Use of other reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) derivatives, though these may lack the selectivity or mildness of BH3-THF.

- Protection and deprotection strategies involving the carbamate protecting group (tert-butyl carbamate) to control functional group reactivity.

- Enzymatic or catalytic asymmetric reductions to improve stereochemical purity.

However, these alternative methods are less documented or less efficient compared to the borane-THF reduction route.

3 Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | N-Boc-3-fluoro-L-phenylalanine |

| Key Reagent | Borane-tetrahydrofuran complex (BH3-THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C |

| Reaction Time | 12 hours |

| Quenching Agents | Acetic acid and methanol mixture |

| Workup | Extraction with saturated NaHCO3 and DCM |

| Purification | Silica gel chromatography (hexanes/EtOAc 1:1) |

| Yield | 74% |

| Stereochemistry | (S)-configuration retained |

| Characterization | LCMS (M+H)+ at m/e 270 |

4 Research Findings and Notes

- The use of BH3-THF allows selective reduction of the carboxylic acid group in the amino acid to the corresponding primary alcohol without affecting the carbamate protecting group.

- The reaction conditions (low temperature, controlled addition of borane) are critical to avoid over-reduction or side reactions.

- The quenching step with acetic acid and methanol ensures safe neutralization of reactive borane species.

- The purification step using silica gel chromatography with a hexanes/ethyl acetate mixture provides a high-purity product suitable for further applications.

- The method is scalable and has been validated in patent literature, confirming its industrial relevance.

化学反应分析

Types of Reactions

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, dichloromethane, room temperature.

Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, room temperature to reflux.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Formation of the corresponding carbonyl compound.

Reduction: Regeneration of the hydroxy compound.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

1.2 Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . These findings suggest potential therapeutic applications in treating or preventing neurodegenerative disorders.

Agricultural Applications

2.1 Pesticide Development

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate has been investigated for use as a pesticide due to its effectiveness against various agricultural pests. Its fluorinated structure enhances its lipophilicity and biological activity, making it a suitable candidate for developing new agrochemicals . Field trials have demonstrated its efficacy in controlling pest populations while minimizing harm to beneficial insects.

2.2 Plant Growth Regulation

Additionally, the compound has been studied for its potential role as a plant growth regulator. Preliminary results indicate that it can promote growth and improve yield in certain crops, providing an avenue for enhancing agricultural productivity . The mechanism of action appears to involve modulation of hormonal pathways within plants.

Material Science Applications

3.1 Polymer Synthesis

In material science, this compound is being explored for its utility in synthesizing novel polymers. Its reactive carbamate functional group can serve as a building block for creating polymeric materials with enhanced properties such as thermal stability and mechanical strength . Research is ongoing to optimize these polymers for specific applications, including coatings and composites.

3.2 Coating Technologies

The compound's chemical stability and resistance to degradation make it an attractive candidate for use in coating technologies. It can be incorporated into formulations designed to protect surfaces from environmental damage, thereby extending the lifespan of materials used in construction and automotive industries .

作用机制

The mechanism of action of Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-ylcarbamate moiety can form hydrogen bonds with active site residues of enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues.

相似化合物的比较

Structural Analogues

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate

- Key Differences : Substitution of the 3-fluorophenyl group with 4-chlorophenyl.

- The para-substitution may also influence steric hindrance .

Tert-butyl (S)-(3-(3-fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

- Key Differences: Replacement of the hydroxyl group with a methoxy(methyl)amino-oxo moiety.

- This structural variation results in a colorless oil (vs. solid states in other analogs) and a lower synthesis yield (41%) .

Tert-butyl 3-phenylprop-2-ynylcarbamate

- Key Differences : Propargyl (alkyne) linkage instead of a hydroxylated propan-2-yl chain.

- Impact : The alkyne group enhances reactivity for click chemistry applications but reduces aqueous solubility due to increased hydrophobicity .

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

- Key Differences : Diphenyl substituents replace the 3-fluorophenyl group.

- Impact : The diphenyl groups significantly increase lipophilicity, making the compound more suited for lipid membrane penetration but less soluble in polar solvents .

Physicochemical Properties

Table 1: Comparative Data for Selected Analogs

*Calculated based on molecular formula.

Functional Group Influence on Properties

- Hydroxyl Group: Enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water or ethanol) compared to non-hydroxy analogs like tert-butyl 3-phenylprop-2-ynylcarbamate .

- Fluorine vs. Chlorine’s bulkiness may hinder metabolic clearance but improve halogen bonding in target interactions .

- Stereochemistry: The (S)-configuration in analogs like tert-butyl (S)-(3-(3-fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate suggests enantioselective synthesis routes, which could influence biological activity .

生物活性

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate, also known by its IUPAC name, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H20FNO3

- Molecular Weight : 269.31 g/mol

- CAS Number : 944470-56-8

- Synonyms : (S)-Tert-Butyl (1-(3-Fluorophenyl)-3-Hydroxypropan-2-Yl)Carbamate

Research indicates that this compound exhibits potential neuroprotective effects. It has been shown to act as both a β-secretase and acetylcholinesterase inhibitor, which are crucial targets in the treatment of Alzheimer's disease. These actions help prevent the aggregation of amyloid-beta peptides (Aβ) and the formation of neurotoxic fibrils, which are characteristic of Alzheimer's pathology.

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce the cytotoxic effects of Aβ on astrocytes. Specifically, it was observed that treatment with this compound led to:

- Reduction in TNF-α Levels : The compound significantly decreased tumor necrosis factor-alpha (TNF-α) production in astrocyte cultures exposed to Aβ, indicating an anti-inflammatory effect.

- Decrease in Free Radical Production : It also reduced oxidative stress markers, which are often elevated in neurodegenerative conditions.

In Vivo Studies

In vivo experiments involving animal models have provided insights into the compound's efficacy:

- Scopolamine-Induced Memory Impairment : In a rat model where memory impairment was induced by scopolamine, treatment with this compound showed a moderate protective effect against cognitive decline.

- Comparison with Galantamine : While both the compound and galantamine reduced Aβ levels, only galantamine demonstrated statistically significant improvements in cognitive function compared to untreated controls.

Case Study Analysis

A notable study published in PubMed Central highlighted the protective effects of this compound against Aβ-induced cytotoxicity. The findings suggested that while this compound offers some neuroprotective benefits, its efficacy may be limited by factors such as bioavailability and receptor affinity when compared to established drugs like galantamine .

Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate?

The synthesis typically involves multi-step protocols, leveraging carbamate protection strategies. A widely used method involves:

- Step 1 : Introduction of the fluorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 3-fluorophenyl moiety.

- Step 2 : Hydroxyl group protection using tert-butyl carbamate (Boc) under basic conditions (e.g., Boc anhydride in THF with DMAP catalysis).

- Step 3 : Deprotection of temporary protecting groups (e.g., silyl ethers) to yield the final hydroxypropan-2-ylcarbamate structure.

Key catalysts include palladium complexes for coupling reactions and chiral auxiliaries for enantioselective synthesis .

Q. How is the compound characterized using spectroscopic methods?

Characterization involves:

- NMR :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (tert-butyl group), δ 4.8–5.2 ppm (carbamate NH), and δ 6.7–7.3 ppm (fluorophenyl aromatic protons).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the 3-fluorophenyl substituent.

- IR : Stretching at ~1680–1720 cm⁻¹ (C=O of carbamate) and ~3400 cm⁻¹ (hydroxyl group).

- MS : Molecular ion peaks matching the molecular weight (e.g., 297.3 g/mol for C₁₄H₁₈FNO₃) and fragmentation patterns .

Advanced Research Questions

Q. What challenges exist in achieving enantioselective synthesis of this compound?

Enantioselectivity is complicated by the stereogenic center at the hydroxypropan-2-yl position. Key challenges include:

- Steric hindrance : The tert-butyl group and fluorophenyl substituent limit accessibility for chiral catalysts.

- Reaction optimization : Asymmetric Mannich reactions (e.g., using proline-derived organocatalysts) or enzymatic resolution may improve enantiomeric excess (ee). For example, a study achieved >90% ee using a chiral Brønsted acid catalyst in THF at -20°C .

- Racemization risk : Basic conditions during Boc protection can lead to racemization; low-temperature protocols (0–5°C) mitigate this .

Q. How does the compound’s stability vary under different pH conditions?

Stability studies indicate:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the Boc group, yielding the free amine and tert-butanol.

- Neutral/basic conditions (pH 7–12) : Stable for >48 hours at 25°C, but prolonged exposure to bases (e.g., NaOH) degrades the carbamate via nucleophilic attack.

- Thermal stability : Decomposes above 150°C, releasing CO₂ and tert-butylene .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity variations : Impurities (e.g., residual palladium from synthesis) can skew assays. Validate purity via HPLC (>98%) and ICP-MS for metal traces .

- Solvent effects : DMSO (common in stock solutions) may alter compound aggregation. Use low concentrations (<0.1% v/v) and confirm solubility in aqueous buffers .

- Assay conditions : Adjust pH and temperature to match physiological norms (pH 7.4, 37°C) for reproducible results .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.

- Temperature gradients : Cooling from 40°C to 4°C over 24 hours enhances crystal lattice formation.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

A study achieved a monoclinic crystal system (space group P2₁) with Z = 4 using these methods .

Methodological Considerations

Q. How to design a stability-indicating HPLC method for this compound?

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), starting at 20% B to 80% B over 20 min.

- Detection : UV at 254 nm (fluorophenyl absorption).

- Validation : Include forced degradation (acid/base/oxidative stress) to confirm specificity .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attacks.

- Molecular docking : AutoDock Vina assesses binding affinity to target enzymes (e.g., kinases) using PDB structures .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthesis protocol?

- Catalyst batch variability : Palladium catalysts (e.g., Pd(PPh₃)₄) may lose activity if stored improperly.

- Moisture sensitivity : Boc protection steps require anhydrous conditions; trace water reduces yields by 10–15% .

- Scale-up effects : Milligram-scale reactions often outperform gram-scale due to heat/mass transfer limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。